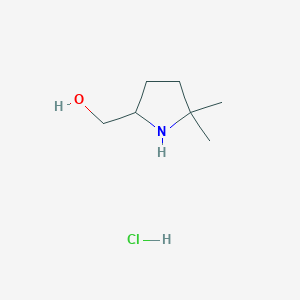

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE

Description

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride is a pyrrolidine-derived compound characterized by a five-membered nitrogen-containing ring with two methyl groups at the 5-position and a hydroxymethyl (-CH2OH) substituent at the 2-position. The hydrochloride salt enhances its stability and solubility in aqueous environments. Its molecular formula is C7H15NO·HCl, with a molecular weight of 173.66 g/mol (calculated). The polar hydroxymethyl group and tertiary amine (protonated as NH+ in the hydrochloride form) contribute to its physicochemical properties, including hydrogen-bonding capacity and solubility in polar solvents .

Properties

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUZCVKXFRHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CO)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE typically involves the reaction of 5,5-dimethylpyrrolidine with formaldehyde, followed by reduction to yield the corresponding alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to moderate heating

Solvents: Common solvents like ethanol or methanol

Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Purification: Techniques like crystallization or distillation to purify the final product

Quality Control: Ensuring the product meets industry standards for purity and consistency

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl group undergoes oxidation to carbonyl derivatives under controlled conditions, while the pyrrolidine ring remains stable.

Mechanistic Notes :

-

Oxidation with KMnO₄ proceeds via a two-step mechanism: initial formation of a chromate ester followed by β-hydrogen elimination .

-

NaBH₄ selectively reduces the alcohol group without affecting the tertiary amine.

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions, particularly in the presence of activating agents.

Synthetic Utility :

-

Tosylate derivatives enable coupling with nucleophiles (e.g., azides, thiols) for functional group diversification .

Condensation and Cyclization

The compound serves as a precursor for heterocycle synthesis.

Mechanistic Pathway :

-

Cyclization with hexane-2,5-dione involves dehydration and [4+2] cycloaddition .

-

Triflic anhydride-mediated reactions proceed through transient imino triflate species .

Salt Formation and Acid-Base Reactions

The tertiary amine participates in acid-base chemistry.

Key Insight :

Critical Analysis of Selectivity

-

Steric Effects : The 5,5-dimethyl groups hinder electrophilic attacks at the pyrrolidine ring, directing reactivity to the hydroxymethyl group .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate SN2 displacements, while protic solvents favor elimination .

This comprehensive profile confirms the compound’s versatility in organic synthesis, particularly in constructing nitrogen-containing heterocycles and chiral building blocks.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in several scientific domains:

Organic Chemistry

- Building Block : It serves as a foundational compound in organic synthesis, enabling the creation of more complex molecules.

- Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the introduction of different functional groups.

Biological Research

- Biological Activity : Studies indicate that this compound may exhibit antibacterial, anticancer, and neuroprotective properties.

- Mechanisms of Action :

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic processes.

- Receptor Binding : The compound may interact with receptors to modulate cellular signaling pathways.

Medicinal Chemistry

- Therapeutic Potential : Investigated for its potential in treating various conditions due to its biological activities.

- Case Studies :

- A study highlighted its effectiveness against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential as a new antibiotic scaffold.

- In vitro studies demonstrated cytotoxic effects on cancer cells, indicating possible applications in oncology.

Summary of Biological Activities

The biological activities of (5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride are summarized in the following table:

Mechanism of Action

The mechanism of action of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways

Receptor Binding: Binding to receptors to modulate signal transduction pathways

Comparison with Similar Compounds

Structural and Functional Analysis

- Ring Size and Heteroatoms: The pyrrolidine core in the target compound and ’s indole derivative allows for conformational rigidity, whereas the morpholine in introduces an oxygen atom, enhancing hydrogen-bond acceptor capacity .

- Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to the phenyl group in or the indole in . This may improve aqueous solubility but reduce membrane permeability .

Pharmacological Implications :

- The target compound’s polar groups suggest utility in water-soluble formulations or as a intermediate in synthesizing bioactive molecules (e.g., β-blockers or antivirals).

- ’s phenyl group may favor interactions with hydrophobic enzyme pockets, while ’s indole could mimic tryptophan derivatives in neurological pathways .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s simpler structure (vs. ’s indole derivative) may allow easier synthesis and scalability.

- Biological Activity: No direct data on the target compound’s bioactivity were found in the evidence. However, analogs like ’s indole derivative are studied for neuropharmacological applications due to structural resemblance to serotonin .

- Contradictions : ’s morpholine derivative lacks the hydroxymethyl group, limiting direct comparison of pharmacological profiles.

Biological Activity

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride, a derivative of pyrrolidine, has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing data from diverse research sources.

- Molecular Formula : C7H15NO·HCl

- Molecular Weight : 165.66 g/mol

- IUPAC Name : this compound

- CAS Number : 2413868-63-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity and receptor binding, influencing metabolic pathways and signal transduction mechanisms.

Key Mechanisms Include :

- Enzyme Inhibition : It can inhibit specific enzymes, which alters metabolic processes.

- Receptor Binding : The compound may bind to receptors, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against MDR strains | |

| Anticancer | Cytotoxic effects in vitro on cancer cells | |

| Neuroprotective | Potential benefits in neurodegenerative models |

Case Study Example

A study investigating the antibacterial efficacy of various pyrrolidine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition against E. coli and S. aureus. The study highlighted the potential for developing new antibiotics based on this scaffold .

Synthetic Routes and Applications

The synthesis of this compound typically involves:

- Starting Material : 5,5-dimethylpyrrolidine.

- Reagents : Formaldehyde and hydrochloric acid.

- Process :

- Reaction of 5,5-dimethylpyrrolidine with formaldehyde.

- Reduction to yield the corresponding alcohol.

- Formation of the hydrochloride salt through acid treatment.

This compound serves as a building block in organic synthesis and is investigated for its therapeutic properties in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key structural features of (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride, and how do they influence its physicochemical properties?

- Methodological Answer : The compound’s structure includes a pyrrolidine ring with two methyl groups at the 5,5-positions and a hydroxymethyl substituent. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays. Structural confirmation requires techniques like H/C NMR and X-ray crystallography to resolve stereochemistry and hydrogen bonding patterns. The methyl groups increase steric hindrance, potentially affecting reactivity and intermolecular interactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, especially to detect impurities like unreacted precursors or stereoisomers. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH, -NH). Quantitative NMR can resolve discrepancies in spectral data, such as overlapping signals caused by conformational flexibility .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize impurities, and what strategies resolve contradictory spectral data?

- Methodological Answer : Impurities often arise from incomplete ring closure or racemization. Reaction optimization may involve temperature-controlled cyclization (e.g., 60–80°C) and chiral catalysts to enhance enantiomeric excess. For spectral contradictions (e.g., ambiguous H NMR splitting), advanced 2D NMR techniques (COSY, NOESY) or computational modeling (DFT) clarify spatial arrangements. Cross-referencing with synthetic intermediates’ spectra (e.g., free base vs. hydrochloride) reduces misinterpretation .

Q. What computational methods are suitable for studying the electronic structure and reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties, such as frontier molecular orbitals and charge distribution, which influence nucleophilic/electrophilic behavior. Molecular dynamics simulations model solvation effects in aqueous or organic media, critical for understanding stability and degradation pathways. Transition state analysis identifies energy barriers in reactions like esterification or ring-opening .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated aging protocols (e.g., 40°C/75% RH) with pH-adjusted solutions (2–9) monitored via HPLC. The hydrochloride form may hydrolyze in alkaline conditions, releasing free base. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition events. Data gaps in solubility and partition coefficients (logP) require experimental determination using shake-flask or HPLC methods .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., DOE) to test variables like solvent polarity, catalyst loading, and reaction time. Include control experiments (e.g., omitting catalysts) to isolate contributing factors .

- Data Contradictions : Apply statistical tools (e.g., principal component analysis) to reconcile conflicting results from different techniques. Validate purity thresholds using pharmacopeial guidelines (e.g., EP/ICH limits for impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.